molecular formula C13H9ClF3NO2 B14783604 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester

6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester

Cat. No.: B14783604
M. Wt: 303.66 g/mol
InChI Key: BNDIPXOWCWBABU-UHFFFAOYSA-N
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Description

6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is a fluorinated heterocyclic compound. It is an ethyl ester derivative of quinoline-3-carboxylic acid, featuring both electron-withdrawing chloro and trifluoromethyl groups. This compound is used as a building block in various chemical syntheses, particularly in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester typically involves the reaction of 6-chloro-7-trifluoromethylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Coupling: Biaryl quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester involves its interaction with cellular components. The trifluoromethyl group can bind with protons, leading to an increase in pH and destabilization of cell membranes. This property is particularly useful in enhancing the cell penetration ability of peptides .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester
  • 6-Fluoro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester
  • 6-Chloro-7-difluoromethylquinoline-3-carboxylic acid ethyl ester

Uniqueness

6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is unique due to its specific combination of chloro and trifluoromethyl groups, which confer distinct electronic properties. These properties enhance its reactivity and make it a valuable building block in various chemical syntheses .

Properties

Molecular Formula

C13H9ClF3NO2

Molecular Weight

303.66 g/mol

IUPAC Name

ethyl 6-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-3-7-4-10(14)9(13(15,16)17)5-11(7)18-6-8/h3-6H,2H2,1H3

InChI Key

BNDIPXOWCWBABU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)Cl)C(F)(F)F

Origin of Product

United States

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